2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate, followed by tandem reduction and cyclization . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Similar in structure but differs in the position of the thiadiazole ring.
1,3,4-thiadiazole derivatives: Share the thiadiazole ring but have different substituents and biological activities.
Uniqueness
2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific structural arrangement, which imparts distinct biological activities and potential applications. Its ability to inhibit specific enzymes and pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H9N3OS |
---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-ethyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9N3OS/c1-2-9-13-14-10(15)7-5-3-4-6-8(7)12-11(14)16-9/h3-6H,2H2,1H3 |
InChI Key |
CENAVPOWPABVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
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